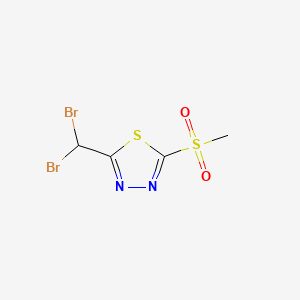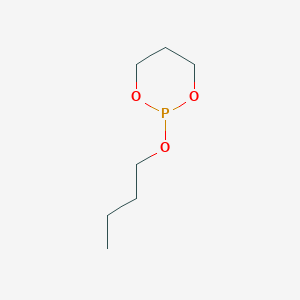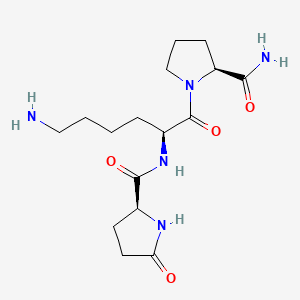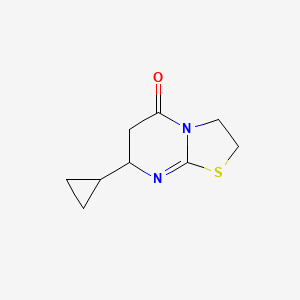
1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is characterized by the formation of the thiadiazole ring, which is a key structural feature of the compound. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted thiadiazoles and sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown promise in biological studies, particularly in the development of antibacterial and antifungal agents.
Medicine: Research has indicated potential anticancer properties, making it a candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to bind to bacterial DNA, thereby inhibiting replication and transcription processes . In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species (ROS) and causing cell cycle arrest . The compound’s unique structure allows it to interact with various enzymes and receptors, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- can be compared with other similar compounds such as:
1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one: Known for its anticancer properties, this compound exhibits similar biological activities but differs in its structural features and specific applications.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
27602-51-3 |
|---|---|
Molekularformel |
C4H4Br2N2O2S2 |
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
2-(dibromomethyl)-5-methylsulfonyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H4Br2N2O2S2/c1-12(9,10)4-8-7-3(11-4)2(5)6/h2H,1H3 |
InChI-Schlüssel |
LFPCSMIKTVQPJH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NN=C(S1)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)


![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)

![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)


![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
